2-(3-Ethoxyphenyl)ethanimidamide
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Overview
Description
2-(3-Ethoxyphenyl)ethanimidamide is an organic compound with the molecular formula C10H14N2O It is a derivative of ethanimidamide, where the phenyl ring is substituted with an ethoxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxyphenyl)ethanimidamide typically involves the reaction of 3-ethoxyaniline with ethyl chloroformate to form an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethoxyphenyl)ethanimidamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imidamide group can be reduced to form an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: 3-Ethoxybenzaldehyde or 3-ethoxybenzoic acid.
Reduction: 2-(3-Ethoxyphenyl)ethanamine.
Substitution: Various substituted ethanimidamides depending on the nucleophile used.
Scientific Research Applications
2-(3-Ethoxyphenyl)ethanimidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential ligand for receptor binding studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Ethoxyphenyl)ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy group and the imidamide moiety play crucial roles in binding to these targets, influencing their activity and leading to the desired biological or chemical effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methoxyphenyl)ethanimidamide: Similar structure but with a methoxy group instead of an ethoxy group.
2-(3-Chlorophenyl)ethanimidamide: Contains a chlorine atom instead of an ethoxy group.
2-(3-Nitrophenyl)ethanimidamide: Features a nitro group in place of the ethoxy group.
Uniqueness
2-(3-Ethoxyphenyl)ethanimidamide is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This makes it distinct from its analogs and potentially useful in applications where specific electronic or steric properties are required.
Properties
CAS No. |
885957-33-5 |
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Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(3-ethoxyphenyl)ethanimidamide |
InChI |
InChI=1S/C10H14N2O/c1-2-13-9-5-3-4-8(6-9)7-10(11)12/h3-6H,2,7H2,1H3,(H3,11,12) |
InChI Key |
ILPQCODZEJJZON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)CC(=N)N |
Origin of Product |
United States |
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